4-(2-Fluorophenyl)piperazine-1-carboxamide
Overview
Description
4-(2-Fluorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14FN3O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The presence of a fluorophenyl group and a carboxamide group in its structure makes it a compound of interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 4-(2-Fluorophenyl)piperazine-1-carboxamide is acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can enhance cognitive function . Additionally, this compound may also play a role in attenuating oxidative stress, which can have a protective effect on neurons .
Result of Action
The inhibition of acetylcholinesterase and the potential attenuation of oxidative stress by this compound can lead to an improvement in cognitive function . Specifically, it has been suggested that this compound may alleviate cognitive decline induced by scopolamine, a drug that produces temporary amnesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Furthermore, the compound’s stability could be affected by temperature .
Biochemical Analysis
Biochemical Properties
4-(2-Fluorophenyl)piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is crucial for cognitive functions. Additionally, this compound interacts with oxidative stress parameters, potentially mitigating oxidative damage in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of acetylcholine receptors, leading to altered gene expression and cellular metabolism. This compound has been observed to enhance cognitive functions by improving memory and learning capabilities in animal models . Furthermore, it may affect cellular metabolism by reducing oxidative stress, thereby protecting cells from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cognitive functions. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and continuous protection against oxidative stress . In vivo studies indicate that the compound’s effects on cognitive functions are maintained over extended periods, suggesting its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and oxidative damage. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and oxidative stress-related enzymes, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active metabolites that contribute to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst. One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound with similar structural features.
N-(2-Fluorophenyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness
4-(2-Fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both a fluorophenyl group and a carboxamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSATJQEGZSNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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